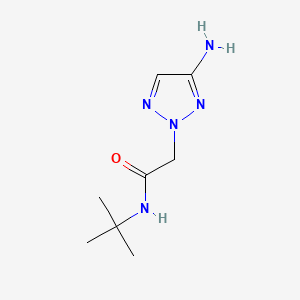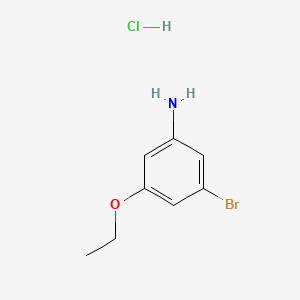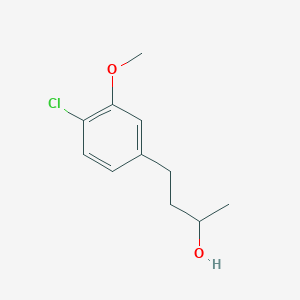
2-(2-Chloro-3-fluorophenyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-3-fluorophenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 2-chloro-3-fluorophenyl group attached to the piperidine ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3-fluorophenyl)piperidine typically involves the reaction of 2-chloro-3-fluoroaniline with piperidine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-chloro-3-fluorophenylboronic acid reacts with piperidine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The purification of the compound is typically achieved through techniques such as recrystallization, distillation, or chromatography.
化学反应分析
Types of Reactions
2-(2-Chloro-3-fluorophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions, often in the presence of a base and a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenylpiperidine derivatives.
科学研究应用
2-(2-Chloro-3-fluorophenyl)piperidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
作用机制
The mechanism of action of 2-(2-Chloro-3-fluorophenyl)piperidine involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The presence of the chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular mechanisms depend on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
2-(3-Fluorophenyl)piperidine: This compound lacks the chloro substituent but retains the fluorophenyl group, making it structurally similar.
2-(2-Chlorophenyl)piperidine: This compound lacks the fluoro substituent but retains the chlorophenyl group.
2-(2,3-Dichlorophenyl)piperidine: This compound has an additional chloro substituent on the phenyl ring.
Uniqueness
2-(2-Chloro-3-fluorophenyl)piperidine is unique due to the specific combination of chloro and fluoro substituents on the phenyl ring. This combination can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
属性
分子式 |
C11H13ClFN |
|---|---|
分子量 |
213.68 g/mol |
IUPAC 名称 |
2-(2-chloro-3-fluorophenyl)piperidine |
InChI |
InChI=1S/C11H13ClFN/c12-11-8(4-3-5-9(11)13)10-6-1-2-7-14-10/h3-5,10,14H,1-2,6-7H2 |
InChI 键 |
VHGPJZQTPXFIPL-UHFFFAOYSA-N |
规范 SMILES |
C1CCNC(C1)C2=C(C(=CC=C2)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1E)-3-aminoprop-1-en-1-yl]pentafluoro-lambda6-sulfanehydrochloride](/img/structure/B13529512.png)



![2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B13529562.png)



![5-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B13529582.png)



![rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13529609.png)
